molecular formula C14H17ClN2 B14294478 5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole CAS No. 116146-17-9

5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole

Cat. No.: B14294478
CAS No.: 116146-17-9
M. Wt: 248.75 g/mol
InChI Key: CPXUPXKSOAATLS-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole is a chemical compound that belongs to the imidazole class of organic compounds Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a dimethylpropyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole typically involves the reaction of 2-chlorobenzylamine with 2,2-dimethylpropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the compound. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and waste generation.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or addition of hydrogen.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as infections and inflammatory diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-1-methylimidazole
  • 5-(2-Chlorophenyl)-1-ethylimidazole
  • 5-(2-Chlorophenyl)-1-propylimidazole

Uniqueness

5-(2-Chlorophenyl)-1-(2,2-dimethylpropyl)imidazole is unique due to the presence of the 2,2-dimethylpropyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

116146-17-9

Molecular Formula

C14H17ClN2

Molecular Weight

248.75 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)imidazole

InChI

InChI=1S/C14H17ClN2/c1-14(2,3)9-17-10-16-8-13(17)11-6-4-5-7-12(11)15/h4-8,10H,9H2,1-3H3

InChI Key

CPXUPXKSOAATLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C=NC=C1C2=CC=CC=C2Cl

Origin of Product

United States

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